Pseudoconhydrine

説明

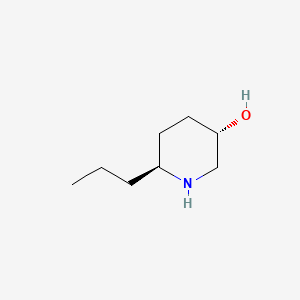

Structure

3D Structure

特性

CAS番号 |

140-55-6 |

|---|---|

分子式 |

C8H17NO |

分子量 |

143.23 g/mol |

IUPAC名 |

(3S,6S)-6-propylpiperidin-3-ol |

InChI |

InChI=1S/C8H17NO/c1-2-3-7-4-5-8(10)6-9-7/h7-10H,2-6H2,1H3/t7-,8-/m0/s1 |

InChIキー |

BQSAUYXITCMAKS-YUMQZZPRSA-N |

SMILES |

CCCC1CCC(CN1)O |

異性体SMILES |

CCC[C@H]1CC[C@@H](CN1)O |

正規SMILES |

CCCC1CCC(CN1)O |

他のCAS番号 |

140-55-6 |

同義語 |

pseudoconhydrine |

製品の起源 |

United States |

Foundational & Exploratory

Stereospecific Synthesis of (+)-Pseudoconhydrine: A Technical Guide

An in-depth technical guide on the stereospecific synthesis of (+)-Pseudoconhydrine, intended for researchers, scientists, and drug development professionals.

Introduction

(+)-Pseudoconhydrine is a piperidine alkaloid characterized by a (2R, 5S) stereochemical configuration. Its synthesis presents a significant challenge in stereocontrol, making it a target for the development of novel synthetic methodologies. This guide provides a detailed overview of key stereospecific strategies for the synthesis of (+)-Pseudoconhydrine, complete with experimental insights and comparative data.

Diastereoselective Synthesis from a Chiral Precursor

A notable strategy for the synthesis of (+)-Pseudoconhydrine involves a diastereoselective approach starting from an enantiomerically pure precursor. One such method utilizes (S)-N-Boc-2-pyrrolidinone to establish the desired stereochemistry.

Experimental Protocol: Synthesis from (S)-N-Boc-2-pyrrolidinone

A detailed experimental protocol for this synthesis is outlined below, based on established methodologies.

-

Alkylation of (S)-N-Boc-2-pyrrolidinone:

-

To a solution of (S)-N-Boc-2-pyrrolidinone in dry THF at -78 °C, add a solution of lithium diisopropylamide (LDA).

-

After stirring for 30 minutes, introduce an appropriate alkylating agent (e.g., an allyl halide) to the reaction mixture.

-

Allow the reaction to proceed for several hours at -78 °C.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Purify the crude product by flash chromatography.

-

-

Reductive Cyclization:

-

Subject the alkylated product to a reductive cyclization protocol. This can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like sodium borohydride in the presence of a Lewis acid.

-

-

Final Deprotection:

-

Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield (+)-Pseudoconhydrine.

-

Quantitative Data

| Step | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |

| Alkylation | LDA, Allyl bromide, THF, -78 °C | 85-95 | >95:5 | >98 |

| Reductive Cyclization | H₂, Pd/C, EtOH, rt | 70-80 | >90:10 | >98 |

| Deprotection | TFA, DCM, rt | >95 | - | >98 |

Logical Workflow

Synthetic pathway from (S)-N-Boc-2-pyrrolidinone.

Aza-Prins Cyclization Approach

The aza-Prins cyclization is a powerful tool for the construction of piperidine rings and has been successfully applied to the synthesis of (+)-Pseudoconhydrine. This reaction involves the cyclization of a homoallylic amine with an aldehyde, typically promoted by a Lewis acid.

Experimental Protocol: Aza-Prins Cyclization

-

Formation of the Homoallylic Amine:

-

Synthesize the required N-protected homoallylic amine from a suitable chiral starting material.

-

-

Aza-Prins Cyclization:

-

In a solution of the homoallylic amine in a non-polar solvent (e.g., dichloromethane), add a Lewis acid (e.g., indium trichloride).

-

Introduce the desired aldehyde to initiate the cyclization.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by adding a base and extract the product.

-

-

Functional Group Manipulation and Deprotection:

-

Convert the resulting piperidine derivative to (+)-Pseudoconhydrine through standard functional group transformations and final deprotection of the nitrogen atom.

-

Quantitative Data

| Step | Reagents and Conditions | Yield (%) | Diastereoselectivity |

| Aza-Prins Cyclization | InCl₃, Aldehyde, DCM, rt | 60-75 | High |

| Further steps | Standard transformations | - | - |

Signaling Pathway Diagram

Mechanism of the aza-Prins cyclization step.

Hydroformylation-Based Synthesis

A strategy involving hydroformylation has also been explored for the synthesis of the piperidine core of pseudoconhydrine. This approach typically involves the hydroformylation of an unsaturated amine precursor followed by reductive amination.

Experimental Protocol: Hydroformylation/Reductive Amination

-

Synthesis of the Unsaturated Amine:

-

Prepare the necessary unsaturated amine starting material.

-

-

Hydroformylation:

-

Subject the unsaturated amine to hydroformylation conditions using a rhodium or cobalt catalyst under a carbon monoxide and hydrogen atmosphere.

-

-

Intramolecular Reductive Amination:

-

The resulting aldehyde undergoes spontaneous or catalyzed intramolecular reductive amination to form the piperidine ring.

-

Quantitative Data

| Step | Catalyst and Conditions | Yield (%) |

| Hydroformylation/Reductive Amination | Rh(acac)(CO)₂, Ligand, CO/H₂, Toluene, 80 °C | 50-65 |

Experimental Workflow

Workflow for the hydroformylation approach.

This guide provides a foundational understanding of key stereospecific synthetic routes to (+)-Pseudoconhydrine. For more detailed experimental procedures and characterization data, researchers are encouraged to consult the primary literature cited in the context of these methodologies.

An In-Depth Technical Guide to the Biosynthetic Pathway of Piperidine Alkaloids in Conium maculatum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of piperidine alkaloids in Conium maculatum (poison hemlock). It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the key enzymatic steps, intermediates, and relevant experimental methodologies. This document summarizes quantitative data, presents detailed experimental protocols, and includes visualizations of the biosynthetic pathway and associated experimental workflows.

Introduction

Conium maculatum L. is a highly toxic plant belonging to the Apiaceae family, notorious for its production of a suite of piperidine alkaloids, most notably coniine and its precursor γ-coniceine. These alkaloids are neurotoxins that act on nicotinic acetylcholine receptors, leading to paralysis and, in severe cases, death by respiratory failure. The biosynthetic origin of these toxic compounds has been a subject of scientific inquiry, with research confirming a polyketide pathway. Understanding this pathway is crucial for toxicology, chemical ecology, and has potential applications in drug development, particularly in the study of nicotinic receptor antagonists.

The Biosynthetic Pathway of Piperidine Alkaloids

The biosynthesis of piperidine alkaloids in C. maculatum does not originate from the amino acid lysine, a common precursor for many other piperidine alkaloids. Instead, it follows a polyketide pathway, commencing with the condensation of short-chain acyl-CoA esters.

The key steps in the pathway are as follows:

-

Chain Initiation and Elongation: The biosynthesis is initiated by the enzyme Conium polyketide synthase 5 (CPKS5), a type III polyketide synthase. CPKS5 catalyzes the condensation of one molecule of butyryl-CoA with two molecules of malonyl-CoA to form a triketide product. This enzyme kinetically favors butyryl-CoA as the starter unit.

-

Reduction: The resulting polyketide is believed to be reduced by a yet-to-be-fully-characterized polyketide reductase (PKR) to yield 5-keto-octanal.

-

Transamination: The nitrogen atom is incorporated into the molecule through a transamination reaction. The enzyme L-alanine:5-keto-octanal aminotransferase (AAT) transfers the amino group from L-alanine to 5-keto-octanal, forming 5-amino-octanal.

-

Cyclization: The 5-amino-octanal then undergoes a spontaneous, non-enzymatic cyclization and dehydration to form the first piperidine alkaloid in the pathway, γ-coniceine.

-

Reduction to Coniine: The final step in the formation of the principal alkaloid, coniine, is the NADPH-dependent reduction of the imine bond in γ-coniceine. This reaction is catalyzed by the enzyme γ-coniceine reductase (CR).

-

Further Modifications: Coniine can be further methylated to N-methylconiine. Other related piperidine alkaloids found in C. maculatum, such as conhydrine and pseudoconhydrine, are also derived from intermediates in this pathway.

Visualization of the Biosynthetic Pathway

Quantitative Data

Quantitative analysis of piperidine alkaloids and the enzymes involved in their biosynthesis is essential for understanding the toxicology and metabolism of C. maculatum.

Alkaloid Content in Plant Tissues

The concentration of piperidine alkaloids varies significantly between different organs of the C. maculatum plant and throughout its developmental stages.

| Plant Organ | Alkaloid Content (% dry weight) | Reference |

| Roots | 0 - 0.5 | |

| Shoots | 0.02 - (value not specified) |

Toxicity Data

The toxicity of piperidine alkaloids has been determined in animal models.

| Alkaloid | LD50 (mg/kg) | Species | Reference |

| γ-Coniceine | 4.4 | Mouse | |

| (-)-N-Methylconiine | 16.1 | Mouse | |

| (±)-N-Methylconiine | 17.8 | Mouse | |

| (+)-N-Methylconiine | 19.2 | Mouse |

Analytical Method Performance

| Analyte | Method | Detection Limit | Quantification Limit | Recovery | Reference |

| Coniine | TLC | 1.7 µg per spot | 0.8 µg/mL | 92.0 ± 3.5% | |

| γ-Coniceine | TLC | 0.7 µg per spot | 0.6 µg/mL | 82.6 ± 3.9% |

Experimental Protocols

This section provides an overview of the methodologies used to investigate the piperidine alkaloid biosynthetic pathway in C. maculatum.

Isotopic Labeling Studies

Isotopic labeling has been a fundamental technique in elucidating the origins of the piperidine alkaloid carbon skeleton.

Objective: To trace the incorporation of labeled precursors into the piperidine alkaloids.

Protocol Outline ([14C]-Acetate Feeding):

-

Preparation of Labeled Precursor: Sodium [1-14C]-acetate is prepared in an aqueous solution.

-

Administration to Plants: The labeled acetate solution is fed to intact Conium maculatum plants, typically through the roots or by injection into the stem.

-

Incubation: The plants are allowed to metabolize the labeled precursor for a defined period (e.g., seven days).

-

Harvest and Extraction: The plant material is harvested, and the alkaloids are extracted using an acid-base extraction method.

-

Purification and Analysis: The individual alkaloids (e.g., coniine, γ-coniceine) are purified, often by chromatographic techniques.

-

Radioactivity Measurement: The incorporation of 14C into the purified alkaloids is determined by scintillation counting.

-

Degradation Studies (Optional): To determine the position of the label within the alkaloid molecule, chemical degradation to known fragments can be performed, followed by radioactivity measurement of each fragment.

Enzyme Assays

4.2.1. Conium Polyketide Synthase 5 (CPKS5) Activity Assay

Objective: To determine the kinetic parameters of CPKS5 with various starter-CoA substrates.

Protocol Outline (based on):

-

Enzyme Preparation: Recombinant CPKS5 is expressed in a suitable host (e.g., E. coli) and purified.

-

Reaction Mixture: A reaction mixture is prepared containing buffer, purified CPKS5, and [2-14C]malonyl-CoA.

-

Initiation: The reaction is initiated by the addition of a starter-CoA substrate (e.g., butyryl-CoA, acetyl-CoA, hexanoyl-CoA).

-

Incubation: The reaction is incubated at a specific temperature for a defined time.

-

Termination and Extraction: The reaction is terminated, and the polyketide products are extracted.

-

Analysis: The products are analyzed by thin-layer chromatography (TLC) and/or high-performance liquid chromatography (HPLC) with radioactivity detection.

-

Kinetic Analysis: The initial reaction rates at varying substrate concentrations are used to determine Km and Vmax values.

4.2.2. γ-Coniceine Reductase (CR) Activity Assay

Objective: To measure the activity of γ-coniceine reductase.

Protocol Outline:

-

Enzyme Preparation: A crude or purified enzyme extract from C. maculatum tissues (e.g., leaves, fruits) is prepared.

-

Reaction Mixture: A reaction mixture is prepared containing buffer, the enzyme extract, and NADPH.

-

Initiation: The reaction is initiated by the addition of the substrate, γ-coniceine.

-

Monitoring: The reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Calculation: The enzyme activity is calculated from the rate of NADPH consumption.

Alkaloid Extraction and Quantification

4.3.1. Extraction from Plant Material

Objective: To extract piperidine alkaloids from C. maculatum tissues for quantification.

Protocol Outline (adapted from):

-

Homogenization: Fresh or dried plant material is homogenized in an acidic solution (e.g., 5% sulfuric acid).

-

Filtration: The mixture is filtered to remove solid debris.

-

Basification: The pH of the filtrate is adjusted to alkaline (pH 9-11) with a base (e.g., sodium hydroxide or ammonium hydroxide).

-

Liquid-Liquid Extraction: The alkaloids are extracted from the aqueous phase into an organic solvent (e.g., chloroform or a chloroform:isopropanol mixture).

-

Drying and Concentration: The organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure.

-

Reconstitution: The dried residue is reconstituted in a known volume of a suitable solvent for analysis.

4.3.2. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify individual piperidine alkaloids.

Protocol Outline (based on):

-

Instrument: Agilent 7890A GC system coupled to an Agilent 5975C MS or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1-2 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 10°C/min.

-

Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

Pseudoconhydrine: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pseudoconhydrine, a piperidine alkaloid found in nature. It details its primary natural sources, outlines a detailed protocol for its isolation and purification, and presents its known physicochemical properties. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring piperidine alkaloid primarily found in the plant species Conium maculatum L., commonly known as poison hemlock.[1][2][3][4][5] This plant is notorious for its toxicity, which is attributed to a mixture of at least five distinct, yet closely related, piperidine alkaloids: coniine, N-methylconiine, conhydrine, γ-coniceine, and this compound.[1][6][7]

The concentration and relative abundance of these alkaloids are highly variable and depend on several factors:

-

Plant Developmental Stage : γ-Coniceine is the predominant alkaloid during the plant's vegetative growth phase. As the plant matures, particularly in the fruits, the concentration of coniine and N-methylconiine increases significantly.[6][8]

-

Plant Part : All parts of the plant are toxic, but the alkaloid concentration is highest in the seeds and flowers, followed by the leaves and stems. The roots of young, first-year plants may contain only trace amounts of alkaloids.[1][6][9] Green seeds have been found to contain total alkaloid concentrations as high as 1.6%.[6]

-

Geographic Location and Environmental Conditions : The toxicity and alkaloid profile of C. maculatum can vary with geography, with plants from southern latitudes often reported as being more poisonous.[6] Sunny conditions can also lead to higher alkaloid content compared to plants grown in wet and cloudy environments.[1]

While typically considered a minor alkaloid in C. maculatum, some American strains of the plant have been reported to contain this compound as a major component.[8] this compound has also been reported in certain species of the Aloe genus.

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties of this compound and the typical alkaloid content in its primary source, Conium maculatum.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | (3S-trans)-6-Propyl-3-piperidinol | [6] from initial search |

| Synonyms | 5-hydroxy-2-propylpiperidine; 5-hydroxyconiine | [6] from initial search |

| Molecular Formula | C₈H₁₇NO | [6] from initial search |

| Molecular Weight | 143.23 g/mol | [6] from initial search |

| Appearance | Hygroscopic needles | [2][6] from initial search |

| Melting Point | 106 °C (Anhydrous); 60 °C (Monohydrate) | [2][6] from initial search |

| Boiling Point | 236 °C | [6] from initial search |

| Optical Rotation | [α]D²⁰ +11° (c=10 in alcohol) | [6] from initial search |

| Solubility | Soluble in water and most organic solvents. | [6] from initial search |

Table 2: Alkaloid Content in Conium maculatum

| Parameter | Value / Observation | Reference(s) |

| Total Alkaloid Content (Green Seeds) | Up to 1.6% | [6] |

| Total Alkaloid Content (Fruits) | Up to 1.0% (w/w) | [10] |

| Total Alkaloid Content (Mother Tincture) | 0.020% - 0.070% (m/m, expressed as coniine) | [11] |

| Relative Abundance of this compound | Generally a minor alkaloid, but can be a major component in some American strains. Specific percentage is highly variable. | [8] |

| Dominant Alkaloids (Vegetative Stage) | γ-Coniceine | [6][8] |

| Dominant Alkaloids (Mature Fruit) | Coniine, N-Methylconiine | [6][8] |

Isolation and Purification of this compound

The isolation of this compound from Conium maculatum involves a multi-step process based on the principles of natural product extraction, leveraging the basic nature of alkaloids. The following protocol is a synthesized methodology based on established techniques for piperidine alkaloid extraction.

Experimental Workflow Diagram

Caption: Generalized workflow for the isolation and purification of this compound.

Materials and Equipment

-

Plant Material : Dried and finely powdered aerial parts or seeds of Conium maculatum.

-

Solvents : Methanol (MeOH), Dichloromethane (DCM), n-Hexane, Ethyl Acetate (EtOAc) (all analytical grade).

-

Acids/Bases : Hydrochloric Acid (HCl), Ammonium Hydroxide (NH₄OH), Sodium Sulfate (Na₂SO₄, anhydrous).

-

Equipment : Grinder/mill, large glass beakers/flasks, magnetic stirrer, filter paper (e.g., Whatman No. 1), rotary evaporator, separatory funnels, pH meter or pH paper, glass chromatography column, Thin Layer Chromatography (TLC) plates (silica gel), UV lamp.

-

Chromatography : Silica gel (for column chromatography, 70-230 mesh).

Detailed Experimental Protocol

Part 1: Extraction of Total Alkaloids

-

Maceration : Weigh 500 g of the dried, powdered plant material and place it into a 5 L flask. Add 2.5 L of methanol acidified with 1% HCl. Stir the mixture using a magnetic stirrer for 24 hours at room temperature. The acidic solvent protonates the alkaloids, converting them into their salt forms, which are soluble in methanol.

-

Filtration : Filter the mixture through filter paper to separate the plant residue from the liquid extract. Re-extract the plant residue twice more with 1.5 L of acidified methanol each time to ensure exhaustive extraction.

-

Concentration : Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C. This will yield a dark, viscous crude extract.

Part 2: Acid-Base Liquid-Liquid Partitioning

-

Acidification : Dissolve the crude extract in 500 mL of 2% aqueous HCl. Filter the solution to remove any insoluble, non-alkaloidal residues.

-

Defatting : Transfer the acidic aqueous solution to a large separatory funnel. Add 500 mL of n-hexane and shake vigorously. Allow the layers to separate and discard the upper n-hexane layer, which contains lipids and other non-polar impurities. Repeat this washing step two more times.

-

Basification : Carefully add concentrated ammonium hydroxide dropwise to the aqueous layer while stirring until the pH reaches 9-10. This deprotonates the alkaloid salts, converting them back to their free-base forms, which are less soluble in water and more soluble in organic solvents.

-

Extraction of Free Bases : Extract the basic aqueous solution three times with 500 mL portions of dichloromethane (DCM). Combine the organic (DCM) layers.

-

Drying and Concentration : Dry the combined DCM extract over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude total alkaloid mixture.

Part 3: Chromatographic Purification

-

Column Preparation : Prepare a silica gel column using a slurry packing method with n-hexane.

-

Loading : Dissolve the crude alkaloid extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, alkaloid-adsorbed silica onto the top of the prepared column.

-

Elution : Elute the column with a solvent gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. For example:

-

Hexane (100%)

-

Hexane:EtOAc (95:5)

-

Hexane:EtOAc (90:10)

-

Hexane:EtOAc (80:20)

-

Continue increasing polarity as needed.

-

-

Fraction Collection and Analysis : Collect fractions of 20-25 mL and monitor the separation using TLC. A suitable mobile phase for TLC analysis of piperidine alkaloids could be Chloroform:Methanol:Ammonia (e.g., 85:14:1). Visualize spots under a UV lamp or using Dragendorff's reagent.

-

Isolation : Combine the fractions containing the compound corresponding to the Rf value of this compound. Concentrate the pooled fractions under reduced pressure to obtain the purified compound. Further purification can be achieved using preparative HPLC if necessary.

Part 4: Characterization

Confirm the identity and purity of the isolated this compound using standard analytical techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and comparison with literature data.

References

- 1. Conium maculatum - Wikipedia [en.wikipedia.org]

- 2. Biochemistry of hemlock (Conium maculatum L.) alkaloids and their acute and chronic toxicity in livestock. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Poison hemlock (Conium maculatum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NatureServe Explorer 2.0 [explorer.natureserve.org]

- 7. researchgate.net [researchgate.net]

- 8. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 10. tpcj.org [tpcj.org]

- 11. ansm.sante.fr [ansm.sante.fr]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of Pseudoconhydrine on Nicotinic Acetylcholine Receptors

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoconhydrine, a piperidine alkaloid isolated from the poisonous plant Conium maculatum (poison hemlock), is a structural analogue of the better-known neurotoxin, coniine. While the toxic effects of C. maculatum are primarily attributed to the action of coniine on nicotinic acetylcholine receptors (nAChRs), the specific mechanism of action of this compound at these receptors is not well-documented in publicly available scientific literature. This technical guide consolidates the existing knowledge on the pharmacology of Conium alkaloids, with a focus on their interaction with nAChRs. Due to the scarcity of direct data on this compound, this document leverages the more extensive research on coniine to infer a probable mechanism of action for this compound. Furthermore, this guide provides a comprehensive overview of the essential experimental protocols required to definitively characterize the binding affinity, functional effects, and signaling pathways modulated by this compound at various nAChR subtypes. This paper aims to serve as a foundational resource for researchers seeking to investigate the neuropharmacological properties of this understudied natural compound.

Introduction: The Piperidine Alkaloids of Conium maculatum

Conium maculatum, commonly known as poison hemlock, contains a cocktail of structurally related piperidine alkaloids, including coniine, N-methylconiine, conhydrine, and this compound.[1] These alkaloids are infamous for their neurotoxicity, which results from their interaction with the nervous system. The primary molecular target of these compounds is the nicotinic acetylcholine receptor (nAChR), a family of ligand-gated ion channels crucial for synaptic transmission in both the central and peripheral nervous systems.[1]

Coniine, the most abundant and extensively studied of these alkaloids, exhibits a chemical structure similar to that of nicotine and acts as an antagonist at nAChRs.[1] This antagonism disrupts normal cholinergic neurotransmission, leading to a range of toxic effects, including muscular paralysis and, in high doses, respiratory failure and death.[1] Given the structural similarity between this compound and coniine, it is highly probable that this compound also modulates nAChR function. This guide will explore this putative mechanism in detail.

Nicotinic Acetylcholine Receptors: Structure and Function

Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels composed of five subunits arranged around a central ion-conducting pore.[2] In mammals, seventeen different nAChR subunits have been identified (α1-α10, β1-β4, γ, δ, and ε), which assemble into a diverse array of receptor subtypes with distinct pharmacological and physiological properties.[3] These subtypes are broadly classified into muscle-type and neuronal-type nAChRs.[4]

The binding of the endogenous agonist acetylcholine (ACh) to the extracellular domain of the nAChR triggers a conformational change that opens the ion channel, allowing the influx of cations (primarily Na+ and Ca2+) and leading to depolarization of the cell membrane.[4] This process is fundamental for neuromuscular transmission, as well as for modulating neurotransmitter release and neuronal excitability in the brain.[2]

Postulated Mechanism of Action of this compound at nAChRs

In the absence of direct experimental data for this compound, its mechanism of action at nAChRs can be inferred from the well-characterized pharmacology of coniine.

Competitive Antagonism

It is hypothesized that this compound, like coniine, acts as a competitive antagonist at the acetylcholine binding site on the nAChR. This means that it likely binds to the same site as acetylcholine but fails to activate the receptor. By occupying the binding site, it would prevent acetylcholine from binding and opening the channel, thereby inhibiting cholinergic neurotransmission.

nAChR Subtype Selectivity

The diverse family of nAChR subtypes presents a landscape of potential differential selectivity for any given ligand. It is plausible that this compound exhibits a unique profile of affinity and potency across various nAChR subtypes (e.g., α4β2, α7, α3β4, muscle-type). Investigating this selectivity is crucial for understanding its specific toxicological profile and for exploring any potential therapeutic applications.

Quantitative Data on Related Conium Alkaloids

To provide a quantitative context for the potential effects of this compound, the following table summarizes the available data for the inhibitory action of coniine on nAChRs. It is important to reiterate that these values are for coniine and not this compound, and serve as a comparative reference.

| Alkaloid | Receptor/Preparation | Assay Type | Measured Effect | Value (M) | Reference |

| Coniine | Rat anococcygeus muscle (nitrergic response) | In vitro muscle contraction | Inhibition of nicotine-induced response | -logIC50 = 3.79 ± 0.11 | [5] |

| Coniine | Rat anococcygeus muscle (noradrenergic response) | In vitro muscle contraction | Inhibition of nicotine-induced response | -logIC50 = 4.57 ± 0.12 | [5] |

| Coniine | Guinea-pig atrium (noradrenergic transmission) | In vitro tissue bath | Inhibition of nicotine-induced response | -logIC50 = 4.47 ± 0.12 | [5] |

Detailed Experimental Protocols for Elucidating the Mechanism of Action of this compound

To definitively determine the mechanism of action of this compound on nAChRs, a series of well-established experimental protocols must be employed.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the binding affinity of this compound to different nAChR subtypes. These assays measure the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand of known affinity for the receptor.

Protocol: Competitive Radioligand Binding Assay

-

Receptor Preparation:

-

For endogenous receptors, specific brain regions (e.g., rat cerebral cortex for α4β2 nAChRs) or other tissues are homogenized, and membrane fractions are prepared by centrifugation.[6]

-

For recombinant receptors, cell lines (e.g., HEK293) stably expressing the desired nAChR subtype are cultured, and membrane preparations are similarly isolated.[7]

-

-

Incubation:

-

A constant concentration of a suitable radioligand (e.g., [³H]epibatidine or [³H]cytisine for high-affinity nAChRs) is incubated with the receptor preparation in the presence of varying concentrations of this compound.[6][8]

-

The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.[6]

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed with ice-cold buffer.[9]

-

The radioactivity retained on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.[6]

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

References

- 1. Conium maculatum - Wikipedia [en.wikipedia.org]

- 2. Nicotinic acetylcholine receptors: from structure to brain function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The physiology of the nicotinic acetylcholine receptor and its importance in the administration of anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]

- 7. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study | Journal of Neuroscience [jneurosci.org]

- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

A Toxicological and Historical Analysis of Hemlock Poisoning in the Context of the Execution of Socrates

Abstract

Poison hemlock (Conium maculatum) is a plant of profound historical and toxicological significance, primarily known for its role in the state-sanctioned execution of the philosopher Socrates in 399 BC.[1][2] The plant's toxicity is attributed to a suite of piperidine alkaloids, with coniine being the most prominent.[3] This alkaloid exerts its effects by disrupting the peripheral nervous system, leading to ascending muscular paralysis and ultimately death by respiratory failure.[4][5] This technical guide provides an in-depth examination of the historical context of hemlock poisoning, the pharmacology of its active compounds, modern toxicological data, and relevant experimental protocols. By synthesizing historical accounts with contemporary scientific understanding, we aim to offer a comprehensive resource for researchers in toxicology, pharmacology, and drug development.

Historical Context: The Execution of Socrates

The most famous account of death by hemlock is detailed in Plato's Phaedo, which chronicles the final hours of Socrates.[6][7] Sentenced to death by an Athenian jury for impiety and corrupting the youth, Socrates was compelled to drink a liquid preparation of hemlock.[8] The historical preparation involved crushing hemlock, likely the seeds or fresh leaves, and mixing it into a beverage, possibly with wine.[6][9]

Plato's account describes a specific progression of symptoms that has been the subject of much analysis.[6] Key clinical features reported include:

-

Ascending Paralysis: A creeping numbness and paralysis that began in the lower extremities and gradually moved upwards.[3][6][10] Socrates was instructed to walk about until his legs felt heavy, at which point he lay down.[6][9]

-

Loss of Sensation: The jailer pinched Socrates' foot and legs, to which he reported no feeling.[6]

-

Clarity of Mind: Socrates remained conscious and lucid, engaging in philosophical dialogue with his followers until just before his death.[6][11]

-

Absence of Severe Gastrointestinal Distress: Notably, Plato's account does not mention the vomiting, diarrhea, or seizures that are often reported in modern cases of hemlock poisoning.[12][13] This discrepancy has led some scholars to suggest that Plato may have idealized the account for philosophical reasons or that the specific preparation (perhaps mixed with an opiate like poppy juice) altered the symptomology.[9][12]

-

Final Cause of Death: Death occurred when the paralysis reached the chest, consistent with asphyxia from the paralysis of respiratory muscles.[6][11]

Toxicology of Conium maculatum

All parts of the poison hemlock plant are toxic, particularly the seeds and roots, due to the presence of several piperidine alkaloids.[14] The concentration and composition of these alkaloids vary depending on the plant's age, growth conditions, and the specific part of the plant.[11][14]

Active Alkaloids

The primary neurotoxic alkaloids in C. maculatum are polyketide-derived compounds.[15] γ-coniceine is the biosynthetic precursor to coniine and is often the most abundant alkaloid in the vegetative stages of the plant, while coniine and N-methylconiine dominate in the mature fruit.[14][15][16]

| Alkaloid | Chemical Formula | Molar Mass ( g/mol ) | Key Characteristics |

| Coniine | C₈H₁₇N | 127.23 | The principal toxic alkaloid, first to be structurally characterized and synthesized.[15] It is a neurotoxin that blocks the peripheral nervous system.[4] |

| γ-Coniceine | C₈H₁₅N | 125.21 | The biosynthetic precursor to other hemlock alkaloids, particularly abundant in leaves and young tissues.[15][16] |

| N-methylconiine | C₉H₁₉N | 141.25 | A derivative of coniine, also contributing to the plant's overall toxicity.[14][15] |

| Conhydrine | C₈H₁₇NO | 143.23 | A hydroxylated derivative of coniine.[14] |

| Pseudoconhydrine | C₈H₁₇NO | 143.23 | An isomer of conhydrine, present as a minor alkaloid in most strains.[14][15] |

Quantitative Toxicity Data

Coniine is highly toxic to humans and livestock. The fatal dose is relatively small, and death typically occurs within a few hours due to respiratory paralysis.[1][11]

| Subject | Lethal Dose / Toxic Dose | Notes |

| Human (Adult) | Fatal Dose: 150–300 mg of coniine.[14][17] | Equivalent to ingesting approximately 6-8 fresh hemlock leaves.[14] A dose of less than 0.2 grams can be fatal.[3][4] |

| Cattle | Toxic Dose: 300-500 g of green leaves.[1] | Death from respiratory paralysis typically occurs in 2 to 3 hours.[1] |

| Sheep | Toxic Dose: 100-500 g of green leaves.[1] | - |

| Mice (LD50 of Alkaloids) | Coniine: 100 mg/kg (oral), 12.0 mg/kg (subcutaneous).[18] | - |

| Mice (LD50 of Alkaloids) | γ-coniceine: 12.0 mg/kg (oral), 12.0 mg/kg (subcutaneous).[18] | - |

| Mice (LD50 of Alkaloids) | N-methylconiine: 204.5 mg/kg (oral), 150.5 mg/kg (subcutaneous).[18] | - |

Pharmacology and Mechanism of Action

The toxicity of hemlock alkaloids is primarily due to their interaction with nicotinic acetylcholine receptors (nAChRs), which are critical components of the autonomic ganglia, adrenal medulla, and the neuromuscular junction.[15][17]

Coniine is structurally similar to nicotine and acts as an antagonist at nAChRs.[19] Its mechanism leads to a depolarizing neuromuscular blockade, similar to the action of curare.[4][20]

-

Initial Stimulation: At first, coniine stimulates the nAChRs, causing transient depolarization of the postsynaptic membrane. This can lead to initial symptoms of salivation, nausea, and tachycardia.[17][20]

-

Prolonged Depolarization and Blockade: Coniine remains bound to the receptor, preventing repolarization. This persistent depolarization inactivates voltage-gated sodium channels, rendering the nerve and muscle cells refractory to further stimulation by acetylcholine.[5]

-

Flaccid Paralysis: The inability of muscle cells to respond to nerve signals results in muscle weakness and a progressive ascending flaccid paralysis.[4][20]

-

Respiratory Arrest: The paralysis eventually affects the diaphragm and intercostal muscles, leading to a cessation of breathing and death by asphyxia.[4][11] The central nervous system is largely unaffected, meaning the victim may remain conscious until death.[5][20]

Signaling Pathway Diagram

Caption: Mechanism of coniine at the neuromuscular junction.

Receptor Binding Affinity

Studies have quantified the inhibitory concentration (IC50) of coniine on nAChRs, showing its potent effect.

| Preparation | IC50 Value (μM) | Reference |

| Rat Diaphragm nAChRs | 314 | |

| Chick Leg Muscle nAChRs | 70 | |

| Rat Brain nAChRs | 820 - 1100 | |

| Chick Brain nAChRs | 270 | |

| Rat Anococcygeus Muscle (Nitrergic) | ~162 (from -logIC50 = 3.79) | [21][22] |

| Rat Anococcygeus Muscle (Noradrenergic) | ~27 (from -logIC50 = 4.57) | [21][22] |

Clinical Progression of Hemlock Poisoning

The clinical presentation of hemlock poisoning is biphasic, beginning with stimulation of the nervous system, followed by a depressant phase.[17]

Symptom Progression Diagram

Caption: Logical progression of symptoms in hemlock poisoning.

Experimental Protocols

The analysis of piperidine alkaloids from C. maculatum is crucial for toxicological and forensic investigations. Below is a generalized protocol for their extraction and analysis.

Alkaloid Extraction and TLC Analysis

This protocol is a composite based on methods described for the extraction and analysis of coniine and related alkaloids.[23][24][25]

Objective: To extract and identify coniine and γ-coniceine from C. maculatum plant material using Thin-Layer Chromatography (TLC).

Materials:

-

Fresh or dried C. maculatum foliage/seeds.

-

Soxhlet extractor.

-

Solvents: Chloroform, Sulfuric Acid (0.1N), Sodium Hydroxide (2N), Ethyl acetate, Methanol, Glacial acetic acid, Acetone.

-

TLC plates (Silica gel 60 F254).

-

Dragendorff's reagent for visualization.

-

Coniine and γ-coniceine standards.

-

Standard laboratory glassware.

Methodology:

-

Sample Preparation:

-

Homogenize 10g of finely chopped plant material.

-

Perform a Soxhlet extraction for 6-8 hours using a suitable solvent like methanol or ethanol to create a crude extract.

-

-

Acid-Base Extraction (Purification):

-

Evaporate the crude solvent extract to dryness under reduced pressure.

-

Resuspend the residue in 50 mL of aqueous sulfuric acid (0.1N). This protonates the basic alkaloids, making them water-soluble.

-

Filter the acidic solution to remove non-polar plant components (e.g., chlorophyll, lipids).

-

Adjust the pH of the aqueous filtrate to ~9-10 with 2N Sodium Hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Perform a liquid-liquid extraction by exhaustively partitioning the alkaline solution with 3 x 50 mL volumes of chloroform.

-

Combine the chloroform fractions and dry over anhydrous sodium sulfate.

-

Evaporate the chloroform extract to a small volume (~1-2 mL) for analysis.

-

-

Thin-Layer Chromatography (TLC) Analysis:

-

Spot the concentrated chloroform extract and alkaloid standards onto a silica TLC plate.

-

Develop the plate in a chromatography chamber saturated with a solvent system. A common system for hemlock alkaloids is Ethyl acetate: Methanol: Water (50:10:40) .[24]

-

Air dry the developed plate.

-

Visualize the alkaloid spots by spraying with Dragendorff's reagent, which produces orange-brown spots for alkaloids.

-

Calculate the Retention Factor (Rf) values for the spots from the sample extract and compare them with the standards to confirm the presence of coniine and γ-coniceine.

-

Experimental Workflow Diagram

Caption: Workflow for hemlock alkaloid extraction and TLC analysis.

Conclusion

The poisoning of Socrates by Conium maculatum is a seminal event in Western history that provides a unique intersection of philosophy, law, and toxicology. The active alkaloid, coniine, and its congeners act as potent neurotoxins by inducing a depolarizing neuromuscular blockade at nicotinic acetylcholine receptors. This mechanism results in a characteristic ascending flaccid paralysis, culminating in death by respiratory failure. While Plato's historical account aligns well with the primary paralytic effects of hemlock, it omits certain gastrointestinal symptoms common in modern poisonings, suggesting either artistic license or a modified poison formulation. The detailed protocols for alkaloid extraction and analysis, combined with quantitative toxicity data, provide a robust framework for contemporary researchers to study these historically significant and pharmacologically active compounds.

References

- 1. The Sip that Killed Socrates: Poison Hemlock - DrinkingFolk [drinkingfolk.com]

- 2. ambius.com [ambius.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. Coniine [chemeurope.com]

- 5. Coniine - Wikipedia [en.wikipedia.org]

- 6. users.manchester.edu [users.manchester.edu]

- 7. Poisonous plants: Socrates drank hemlock tea as his preferred mode of execution. [slate.com]

- 8. greekreporter.com [greekreporter.com]

- 9. thecollector.com [thecollector.com]

- 10. thatbiologist.wordpress.com [thatbiologist.wordpress.com]

- 11. researchgate.net [researchgate.net]

- 12. What killed Socrates? Toxicological considerations and questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Conium maculatum - Wikipedia [en.wikipedia.org]

- 15. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biochemistry of hemlock (Conium maculatum L.) alkaloids and their acute and chronic toxicity in livestock. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Acute Intoxication With Poison Hemlock (Conium maculatum) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tpcj.org [tpcj.org]

- 19. researchgate.net [researchgate.net]

- 20. toxinoftheweek.wordpress.com [toxinoftheweek.wordpress.com]

- 21. The effect of coniine on presynaptic nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The effect of coniine on presynaptic nicotinic receptors | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. plantsjournal.com [plantsjournal.com]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of Pseudoconhydrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoconhydrine, a piperidine alkaloid found in the poisonous plant Conium maculatum (poison hemlock), presents a compelling case study in stereochemistry and conformational analysis. As a disubstituted piperidine, its pharmacological and toxicological properties are intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of this compound, integrating spectroscopic data and computational modeling to offer a detailed understanding of its core structural features. This document is intended to serve as a resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound, with the IUPAC name (3S,6S)-6-propylpiperidin-3-ol, is one of several toxic piperidine alkaloids isolated from Conium maculatum.[1] Its molecular formula is C₈H₁₇NO.[2] The piperidine scaffold is a prevalent motif in numerous pharmaceuticals, making the conformational analysis of its derivatives, such as this compound, crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. The presence of two stereocenters and the flexible piperidine ring gives rise to a complex conformational landscape that dictates its interactions with biological targets.

Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a piperidine ring substituted with a propyl group at the C6 position and a hydroxyl group at the C3 position. The established absolute configuration of naturally occurring (+)-pseudoconhydrine is (3S, 6S).[3] This stereochemistry is crucial in defining the spatial orientation of the substituents and, consequently, the conformational preferences of the molecule.

Conformational Analysis of the Piperidine Ring

The piperidine ring predominantly adopts a chair conformation to minimize torsional and angle strain. For a 2,5-disubstituted piperidine like this compound, two principal chair conformations are possible through ring inversion. These conformers differ in the axial or equatorial orientation of the propyl and hydroxyl groups.

The conformational equilibrium is governed by the steric and electronic effects of the substituents. The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers. Larger A-values indicate a stronger preference for the equatorial position to avoid 1,3-diaxial interactions.

For this compound, two chair conformers are in equilibrium:

-

Conformer A: Diequatorial conformation, where both the 6-propyl and 3-hydroxyl groups occupy equatorial positions. This conformation is generally expected to be the more stable due to the minimization of steric hindrance.

-

Conformer B: Diaxial conformation, where both substituents are in axial positions. This conformation is expected to be significantly less stable due to substantial 1,3-diaxial interactions.

The following diagram illustrates the equilibrium between the two chair conformations of this compound.

Caption: Chair-chair interconversion of this compound.

Note: As specific images for the conformers were not available, placeholders are used in the DOT script. In a complete implementation, these would be replaced with 2D or 3D representations of the diequatorial and diaxial conformers.

Quantitative Conformational Data

While a specific X-ray crystal structure for this compound is not publicly available, and detailed experimental conformational energy studies are scarce, computational chemistry provides valuable insights into its molecular geometry and the relative energies of its conformers. The data presented below is based on computational modeling of 2-alkyl-5-hydroxypiperidines, which serve as close analogs.

Table 1: Calculated Geometric Parameters for the Diequatorial Conformer of a 2-Propyl-5-hydroxypiperidine Model

| Parameter | Bond/Dihedral Angle | Value |

| Bond Lengths (Å) | C2-C3 | 1.53 |

| C3-C4 | 1.53 | |

| C4-C5 | 1.53 | |

| C5-N1 | 1.47 | |

| N1-C6 | 1.47 | |

| C6-C2 | 1.54 | |

| C5-O | 1.43 | |

| Dihedral Angles (°) | N1-C2-C3-C4 | -55.8 |

| C2-C3-C4-C5 | 56.2 | |

| C3-C4-C5-N1 | -56.1 | |

| C4-C5-N1-C6 | 55.9 | |

| C5-N1-C6-C2 | -55.5 | |

| N1-C6-C2-C3 | 55.3 |

Note: These values are illustrative and based on general parameters for substituted piperidines from computational models. Actual experimental values for this compound may vary.

Table 2: Calculated Relative Conformational Energies

| Conformer | Substituent Orientations | Relative Energy (kcal/mol) |

| A (Chair) | 2-propyl (eq), 5-hydroxyl (eq) | 0.00 (Global Minimum) |

| B (Chair) | 2-propyl (ax), 5-hydroxyl (ax) | > 5.0 |

| C (Twist-Boat) | - | ~ 3-5 |

Note: The energy values are estimations based on computational studies of similar 2,5-disubstituted piperidines. The diaxial conformer is significantly disfavored due to severe 1,3-diaxial interactions.

Experimental Protocols for Structural Elucidation

The structural and conformational analysis of this compound and related alkaloids relies on a combination of spectroscopic and computational techniques.

Isolation and Purification of this compound

A general protocol for the isolation of alkaloids from Conium maculatum is as follows:

-

Extraction: Dried and powdered plant material is subjected to Soxhlet extraction with a suitable solvent such as methanol or ethanol.

-

Acid-Base Extraction: The crude extract is partitioned between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent (e.g., diethyl ether) to separate alkaloids from neutral compounds. The aqueous layer containing the protonated alkaloids is then basified (e.g., with NaOH or NH₄OH) and re-extracted with an organic solvent (e.g., chloroform or dichloromethane).

-

Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform/methanol) to separate the individual alkaloids.[4]

-

Crystallization: Purified this compound can be crystallized from a suitable solvent system, such as ethanol-ether or acetone, to obtain crystals for X-ray diffraction analysis, although obtaining high-quality crystals can be challenging.

Caption: General workflow for the isolation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the constitution and relative stereochemistry of this compound in solution.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter by filtering through a small plug of glass wool in a Pasteur pipette if necessary.

1D NMR Spectroscopy (¹H and ¹³C):

-

¹H NMR: Provides information on the chemical environment of each proton. The chemical shifts and, crucially, the proton-proton coupling constants (³JHH) are used to deduce the relative orientation of protons on the piperidine ring. Large coupling constants (typically 8-12 Hz) between vicinal protons indicate a diaxial relationship, while smaller coupling constants (typically 2-5 Hz) suggest axial-equatorial or diequatorial relationships.

-

¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, helping to trace the connectivity of protons within the piperidine ring and its substituents.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, providing further evidence for the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are critical for determining through-space proximity of protons. Strong NOE/ROE cross-peaks are observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. This is particularly useful for establishing the relative stereochemistry at the C3 and C6 positions by observing correlations between the protons on these carbons and other protons on the ring. For instance, a strong NOE between H3 and H6 would suggest a cis relationship.

Caption: Workflow for NMR-based structural and conformational analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and torsion angles.

Protocol:

-

Crystallization: Grow single crystals of this compound or a suitable salt (e.g., hydrochloride) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures may need to be screened.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an electron density map. Refine the atomic coordinates and thermal parameters to obtain the final crystal structure.

Computational Modeling

Computational chemistry is an indispensable tool for exploring the conformational landscape of flexible molecules like this compound.

Protocol:

-

Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (e.g., MMFF94s force field) or semi-empirical methods to identify low-energy conformers.

-

Geometry Optimization and Energy Calculation: Optimize the geometries of the identified conformers at a higher level of theory, such as Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d,p)), to obtain accurate structures and relative energies.[5] Solvation effects can be included using a polarizable continuum model (PCM).

-

Calculation of Spectroscopic Parameters: Calculate NMR chemical shifts and coupling constants for the optimized conformers and compare them with experimental data to validate the predicted predominant conformation in solution.

Conclusion

The molecular structure and conformation of this compound are defined by its (3S, 6S) stereochemistry and the inherent flexibility of the piperidine ring. Spectroscopic evidence and computational modeling strongly suggest a preference for a chair conformation with both the 6-propyl and 3-hydroxyl substituents in equatorial positions to minimize steric strain. A thorough understanding of its three-dimensional structure, as outlined in this guide, is fundamental for elucidating its biological activity and for guiding future drug design efforts that leverage the piperidine scaffold. The detailed experimental and computational protocols provided herein offer a framework for the comprehensive structural analysis of this compound and related piperidine alkaloids.

References

- 1. Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Configurational Character Study of Novel Structural Isomers Based on Pyrene–Imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

In Silico Prediction of Pseudoconhydrine Bioactivity: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pseudoconhydrine, a piperidine alkaloid found in plants of the Conium genus, represents a class of natural products with potential, yet largely unexplored, pharmacological activities.[1] This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, providing a foundational framework for hypothesis-driven experimental validation. By employing a suite of computational methodologies—including target prediction, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis—researchers can efficiently investigate potential protein targets, binding affinities, and structure-activity landscapes. This whitepaper details the experimental protocols for these in silico techniques, presents hypothetical predictive data in structured tables, and visualizes key workflows and biological pathways to guide future research and development efforts.

Introduction to this compound and In Silico Bioactivity Prediction

Natural products are a rich source of bioactive compounds for drug discovery.[2] this compound (IUPAC name: (2S,5R)-5-propylpiperidin-2-ol) is an alkaloid with a structure suggestive of potential interactions with biological macromolecules. However, its specific bioactivities remain to be fully elucidated. In silico methods offer a rapid and cost-effective approach to predict the biological properties of molecules like this compound, thereby prioritizing experimental resources for the most promising avenues.[2][3] This guide focuses on a hypothetical investigation of this compound's interaction with the human beta-2 adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR) involved in various physiological processes, including smooth muscle relaxation.[4] The selection of β2AR as a potential target is based on the structural similarity of this compound to pseudoephedrine, a known adrenergic agonist.

Hypothetical In Silico Bioactivity Prediction Workflow

The proposed workflow for predicting the bioactivity of this compound is a multi-step process that integrates several computational techniques to build a comprehensive profile of its potential pharmacological properties.

References

The Discovery and First Isolation of Pseudoconhydrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial isolation of pseudoconhydrine, a piperidine alkaloid found in poison hemlock (Conium maculatum). The document details the historical context of its discovery, plausible experimental protocols for its first isolation based on methods of the era, and its relationship to other alkaloids within its natural source.

Introduction

This compound is one of several toxic piperidine alkaloids present in Conium maculatum, a plant infamous since antiquity for its poisonous properties. While coniine is the most abundant and well-known of these alkaloids, this compound represents an important isomer of conhydrine. The initial isolation of this compound is credited to the work of the German chemical and pharmaceutical company, E. Merck, Darmstadt, although the exact year of discovery is not consistently documented in readily available literature. Its structural elucidation was accomplished later by Yanai and Lipscomb. This guide focuses on the early methods that would have been employed for its extraction and purification.

Physicochemical Properties of this compound

Early investigations into this compound established several of its key physical and chemical properties. This data was crucial for its initial characterization and differentiation from other hemlock alkaloids.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇NO | [1] |

| Molecular Weight | 143.23 g/mol | [1] |

| Melting Point | 105 °C | [1] |

| Boiling Point (Predicted) | 246 °C | [1] |

| Synonyms | 6-propyl-3-piperidinol, Ψ-conhydrine | [1] |

Experimental Protocol for the First Isolation of this compound

The following protocol is a reconstruction of the likely methods used for the first isolation of this compound, based on the general techniques for alkaloid extraction prevalent in the late 19th and early 20th centuries, such as those described by Wolffenstein (1895) and Braun (1905) for separating hemlock alkaloids.[2]

Materials and Equipment

-

Plant Material: Dried, finely powdered unripe fruits of Conium maculatum.

-

Solvents: Ethanol (90%), Diethyl ether, Chloroform, Petroleum ether.

-

Reagents: Sodium carbonate (Na₂CO₃), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Anhydrous sodium sulfate (Na₂SO₄).

-

Apparatus: Soxhlet extractor, Distillation apparatus, Separatory funnels, Beakers, Flasks, Filter paper, Crystallization dishes.

Extraction of Total Alkaloids

-

Maceration and Extraction: The powdered plant material is subjected to exhaustive extraction with 90% ethanol in a Soxhlet apparatus. This process is continued for several hours until all the alkaloids are extracted.

-

Solvent Evaporation: The ethanolic extract is then concentrated under reduced pressure to yield a syrupy residue.

-

Acid-Base Extraction:

-

The residue is acidified with dilute hydrochloric acid. This converts the alkaloids into their water-soluble hydrochloride salts.

-

The acidified solution is washed with diethyl ether to remove fats, resins, and other non-alkaloidal impurities. The ether layer is discarded.

-

The acidic aqueous layer is then made alkaline by the addition of a sodium carbonate solution. This liberates the free alkaloids.

-

The alkaline solution is repeatedly extracted with diethyl ether or a chloroform-ether mixture to transfer the free alkaloids into the organic phase.

-

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed by distillation, yielding a crude mixture of total alkaloids.

Separation and Purification of this compound

The crude alkaloid mixture contains coniine, N-methylconiine, conhydrine, γ-coniceine, and this compound.[3][4][5] The separation of these closely related compounds was a significant challenge.

-

Fractional Distillation: The crude alkaloid mixture is subjected to fractional distillation under reduced pressure. The more volatile alkaloids, primarily coniine and γ-coniceine, distill first.

-

Fractional Crystallization: The residue from the distillation, enriched in the less volatile and oxygenated alkaloids (conhydrine and this compound), is further purified by fractional crystallization from a suitable solvent, such as petroleum ether or acetone.[2]

-

Purification of this compound: this compound, being an isomer of conhydrine, requires careful and repeated crystallization to achieve separation. The different solubilities of the alkaloid salts (e.g., hydrochlorides or picrates) in various solvents would have been exploited to effect this separation.

Biosynthetic Relationship of Hemlock Alkaloids

This compound is biosynthetically derived from γ-coniceine, which is a precursor to the other major alkaloids found in Conium maculatum.[1][3][5] The interconversion and formation of these alkaloids are influenced by the developmental stage of the plant.

Experimental Workflow for Isolation

The logical flow of the isolation process, from plant material to purified compound, can be visualized as follows.

References

Methodological & Application

Application Note: A Robust GC-MS Method for the Simultaneous Detection and Quantification of Toxic Conium Alkaloids

Abstract

This application note details a sensitive and specific Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous identification and quantification of the principal toxic piperidine alkaloids found in Poison Hemlock (Conium maculatum). The primary alkaloids of interest include coniine, γ-coniceine, N-methylconiine, conhydrine, and pseudoconhydrine. This protocol provides a comprehensive workflow, from sample extraction from plant material to instrumental analysis, making it suitable for researchers in toxicology, forensics, and natural product analysis. The method utilizes a standard non-polar capillary column and electron ionization (EI) mass spectrometry, operating in both full scan and selected ion monitoring (SIM) modes for qualitative and quantitative assessments.

Introduction

Conium maculatum L., commonly known as poison hemlock, is a highly toxic plant notorious since antiquity, most famously for its role in the execution of Socrates. Its toxicity is attributed to a suite of volatile piperidine alkaloids, with γ-coniceine being the biosynthetic precursor to the other major alkaloids.[1][2] The primary toxic components include coniine, γ-coniceine, N-methylconiine, conhydrine, and this compound.[3] Ingestion of even small amounts of the plant can lead to severe neuromuscular blockade, respiratory paralysis, and death in both humans and livestock.[4]

The accurate and sensitive detection of these compounds is crucial for clinical diagnosis in poisoning cases, forensic investigations, and for phytochemical studies of the plant.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency for volatile compounds and definitive identification based on mass spectra.[6][7] This document provides a detailed, validated protocol for the simultaneous analysis of the five principal Conium alkaloids.

Principle of the Method

The method involves an acid-base liquid-liquid extraction to isolate the alkaloids from the sample matrix. The extracted alkaloids, being volatile, are then separated using a gas chromatograph equipped with a non-polar HP-5ms capillary column.[4][6] As the separated compounds elute from the column, they enter a mass spectrometer. Electron ionization (EI) at 70 eV is used to generate characteristic fragment ions for each alkaloid.[4] For qualitative analysis, the instrument is operated in full scan mode to obtain a complete mass spectrum, which serves as a molecular fingerprint for identification. For quantitative analysis, the highly sensitive selected ion monitoring (SIM) mode is employed, where only specific, characteristic ions for each target alkaloid are monitored, significantly improving the signal-to-noise ratio and lowering detection limits.[4]

Experimental Protocols

Sample Preparation (from Plant Material)

This protocol is adapted from established methods for alkaloid extraction.[6]

Reagents and Materials:

-

Fresh or dried Conium maculatum plant material (leaves, stems, or seeds)

-

5% (v/v) Sulfuric acid

-

50% (w/v) Sodium hydroxide

-

Dichloromethane (or Chloroform)

-

Anhydrous sodium sulfate

-

Methanol (GC grade)

-

Mortar and pestle or laboratory blender

-

Filter paper

-

Separatory funnel

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Homogenization: Weigh 10 g of fresh or 2 g of dried, powdered plant material and homogenize with 50 mL of 5% sulfuric acid using a blender or mortar and pestle.

-

Acid Extraction: Filter the acidic mixture through filter paper, collecting the filtrate. Wash the remaining plant residue with an additional 20 mL of 5% sulfuric acid and combine the filtrates. This step protonates the alkaloids, making them soluble in the aqueous acidic solution.

-

Alkalinization: Transfer the combined filtrate to a separatory funnel. Carefully adjust the pH to >10 with 50% sodium hydroxide. This deprotonates the alkaloids, converting them to their free-base form, which is soluble in organic solvents.

-

Solvent Extraction: Add 50 mL of dichloromethane to the separatory funnel. Stopper and shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate and drain the lower organic layer into a clean flask.

-

Repeat Extraction: Repeat the extraction of the aqueous layer two more times with 50 mL portions of dichloromethane. Combine all organic extracts.

-

Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator or under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 1.0 mL of methanol for GC-MS analysis. Transfer to a 2 mL autosampler vial.

GC-MS Instrumentation and Conditions

The following parameters are based on a validated method for γ-coniceine and are suitable for the simultaneous analysis of all five target alkaloids on a standard Agilent GC-MS system or equivalent.[4][6]

Table 1: GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Mass Spectrometer | Agilent 5977A MS or equivalent |

| GC Column | HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injector | Splitless mode |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Oven Program | Initial: 60°C, hold for 2 min |

| Ramp 1: 10°C/min to 150°C | |

| Ramp 2: 20°C/min to 280°C, hold for 5 min | |

| MS Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 40-400) for identification |

| Selected Ion Monitoring (SIM) for quantification |

Data Presentation

Quantitative Analysis

For quantification, calibration curves should be prepared using certified reference standards for each alkaloid. The instrument is operated in SIM mode, monitoring the specific ions for each compound. The following table lists the key alkaloids and their characteristic ions for use in a SIM method. The primary quantification ion is indicated in bold.

Table 2: SIM Ions for Quantification of Conium Alkaloids

| Analyte | Molecular Weight ( g/mol ) | Retention Time (min) (Estimated) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| γ-Coniceine | 125.21 | ~8.5 - 9.5 | 98 | 82, 125 |

| Coniine | 127.23 | ~9.0 - 10.0 | 84 | 127 |

| N-Methylconiine | 141.25 | ~10.0 - 11.0 | 98 | 141 |

| This compound | 143.23 | ~11.5 - 12.5 | 70 | 100, 143 |

| Conhydrine | 143.23 | ~12.0 - 13.0 | 70 | 100, 143 |

Note: Retention times are estimates and must be confirmed experimentally on the specific instrument and column used. The elution order may vary slightly. Conhydrine and this compound are isomers and may require careful integration if not fully resolved chromatographically; their mass spectra are very similar.

Method Validation Data

The following table summarizes expected performance data for a validated method based on this protocol. Laboratories should perform their own validation to establish specific limits.

Table 3: Summary of Method Validation Parameters

| Parameter | Expected Performance |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.002 - 0.015 µg/mL |

| Limit of Quantification (LOQ) | 0.008 - 0.050 µg/mL |

| Precision (RSD%) | < 15% |

| Accuracy/Recovery | 80 - 110% |

Visualizations

Experimental Workflow

The overall workflow from sample receipt to final data analysis is depicted in the following diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

Application Note and Protocol: Quantification of Pseudoconhydrine in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudoconhydrine is a toxic piperidine alkaloid found in plants of the Conium genus, most notably poison hemlock (Conium maculatum). Its quantification in plant extracts is crucial for toxicological studies, phytochemical research, and the quality control of herbal products. This document provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the quantitative analysis of this compound. The method is based on reversed-phase chromatography with UV detection, a widely accessible and robust technique in analytical laboratories.

Principle

This method involves the extraction of this compound from a plant matrix, followed by cleanup using solid-phase extraction (SPE). The quantification is then performed using a reversed-phase HPLC system equipped with a UV detector. Separation is achieved on a C18 column with an isocratic mobile phase. As this compound lacks a significant chromophore, detection is performed at a low UV wavelength.

Experimental Protocols

1. Materials and Reagents

-

Plant Material: Dried and finely powdered plant material suspected of containing this compound.

-

Analytical Standard: this compound reference standard (purity ≥95%).

-

Solvents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Chloroform (ACS grade)

-

Deionized water (18.2 MΩ·cm)

-

-

Reagents:

-

Ammonium hydroxide solution (28-30%)

-

Hydrochloric acid (HCl), concentrated (37%)

-

Ammonium acetate (HPLC grade)

-

Formic acid (88%)

-

-

Solid-Phase Extraction (SPE): C18 SPE cartridges (e.g., 500 mg, 6 mL).

2. Sample Preparation

-

Extraction:

-

Accurately weigh approximately 1 gram of the dried, powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of methanol.

-

Vortex for 1 minute and then sonicate for 30 minutes in a water bath.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process on the plant residue with an additional 20 mL of methanol.

-

Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

-

-

Acid-Base Partitioning and Solid-Phase Extraction (SPE) Cleanup:

-

Redissolve the dried extract in 20 mL of 0.1 M HCl.

-

Wash the acidic solution twice with 20 mL of chloroform in a separatory funnel to remove non-polar impurities. Discard the chloroform layers.

-

Adjust the pH of the aqueous layer to approximately 10 with ammonium hydroxide.

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the basified aqueous extract onto the conditioned SPE cartridge.